APhos Pd G2
Description
Properties
Molecular Formula |
C28H38ClN2PPd |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12H,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
IBCGKOLTLJTNCL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Preparation Methods
Ligand Preparation
The phosphine ligand is synthesized via a multi-step process starting with the functionalization of aniline derivatives. tert-Butyl groups are introduced to the phosphorus center to enhance steric bulk, which improves catalytic stability and selectivity.
Palladium Coordination
Palladium chloride (PdCl<sub>2</sub>) is combined with the ligand in a 1:1 molar ratio in an oxygen-free environment. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, and the reaction proceeds at 25–50°C for 12–24 hours. The inert atmosphere prevents oxidation of the palladium center, which could deactivate the catalyst.
Representative Reaction Scheme:
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from toluene. The final compound is isolated as a turquoise-to-dark-green powder with >98% purity.
Industrial-Scale Production Methods
Industrial synthesis optimizes lab-scale protocols for cost-effectiveness and consistency:
Continuous Flow Reactors
Large-scale reactions employ continuous flow systems to enhance heat and mass transfer, reducing reaction times by 30–50% compared to batch processes.
Solvent Recovery
Toluene and DCM are recycled via distillation, minimizing waste and production costs.
Quality Control
-
Purity Analysis : High-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) ensure palladium content and ligand ratios meet specifications.
-
Catalytic Activity Testing : Batches are validated using benchmark Suzuki-Miyaura coupling reactions.
Table 1: Lab-Scale vs. Industrial Synthesis Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1,000 L |
| Temperature | 25–50°C | 50–70°C |
| Reaction Time | 12–24 hours | 6–8 hours |
| Yield | 75–85% | 80–90% |
| Solvent Recovery Rate | <50% | >95% |
Characterization and Quality Assurance
This compound is characterized using advanced analytical techniques:
Structural Elucidation
Purity Assessment
-
Elemental Analysis : Matches calculated values for C (58.4%), H (6.6%), N (4.9%), and Pd (18.5%).
-
Thermogravimetric Analysis (TGA) : Demonstrates stability up to 200°C, ensuring suitability for high-temperature reactions.
Comparative Analysis with Related Catalysts
This compound outperforms analogous catalysts in several metrics:
Table 2: Catalyst Performance Comparison
This compound’s di-tert-butylphosphine ligand provides superior steric shielding, enabling reactions with bulky substrates that challenge other catalysts.
Challenges and Optimization Strategies
Chemical Reactions Analysis
General Reactivity Profile
APhos Pd G2 belongs to the aminobiphenyl-based palladacycle family, optimized for Suzuki-Miyaura, Buchwald-Hartwig, and related coupling reactions. Key features include:
-
Activation Mechanism : Like XPhos Pd G2, this compound likely undergoes base-mediated reductive elimination of the carbazole group to generate a monoligated Pd(0) active species .
-
Ligand System : The [4-(N,N-dimethylamino)phenyl]di-t-butylphosphine ligand provides steric bulk and electron density, enhancing oxidative addition and transmetalation steps .
Comparison with XPhos Pd G2 and SPhos Pd G2
While direct data for this compound is lacking, insights can be drawn from structurally related catalysts:
| Feature | This compound | XPhos Pd G2 | SPhos Pd G2 |
|---|---|---|---|
| Ligand | [4-(N,N-dimethylamino)phenyl]di-t-butylphosphine | XPhos (biphenyl-based phosphine) | SPhos (biphenyl-based phosphine) |
| Base Compatibility | Weak bases (carbonates, phosphates) | Weak bases (carbonates, phosphates) | Weak bases (carbonates, phosphates) |
| Typical Applications | Suzuki-Miyaura, Buchwald-Hartwig | Suzuki-Miyaura, Heck couplings | Suzuki-Miyaura, Stille couplings |
| Activation Temperature | Room temperature | Room temperature | Room temperature |
Proposed Reaction Pathways
Based on mechanistic studies of Pd G2 precatalysts:
-
Precatalyst Activation :
-
Oxidative Addition :
-
Transmetalation :
-
Reductive Elimination :
Limitations and Challenges
-
Scope Restrictions : Like XPhos Pd G2, this compound may struggle with extremely bulky substrates due to ligand steric effects .
-
Byproduct Interference : Carbazole byproducts from precatalyst activation could inhibit catalysis in sensitive systems .
Research Gaps
No peer-reviewed studies explicitly detailing this compound’s catalytic performance were identified in the provided sources. Future work should prioritize:
-
Direct comparative studies with XPhos Pd G2/SPhos Pd G2.
-
Substrate scope analysis (e.g., heteroaryl halides, sterically hindered partners).
Scientific Research Applications
Key Applications
- Cross-Coupling Reactions :
- Synthesis of Bioactive Molecules :
- Compatibility with Functional Groups :
| Catalyst Name | Type | Efficiency in Suzuki-Miyaura | Functional Group Tolerance | Reaction Conditions |
|---|---|---|---|---|
| APhos Palladium G2 | Second-Generation | High (23-99% yield) | Excellent | Mild conditions |
| PdCl₂(XPhos)₂ | First-Generation | Moderate | Limited | Requires harsher conditions |
| SPhos Pd G2 | Second-Generation | High | Good | Mild conditions |
Case Studies
Case Study 1: Total Synthesis of Rhazinilam
Case Study 2: Reaction Mechanism Investigation
Mechanism of Action
The mechanism of action of APhos Pd G2 involves the coordination of the palladium center with the phosphine ligand, which facilitates the activation of the palladium for catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions. The molecular targets and pathways involved include the formation of palladium-carbon bonds and the subsequent formation of the desired products .
Comparison with Similar Compounds
Comparison with Similar Palladium Catalysts
Structural and Functional Comparison
APhos Pd G2 vs. Xantphos Pd G2
- Ligand Structure :
- This compound : Features a sulfonated biphenyl phosphine ligand with an amide group, providing moderate steric bulk and strong electron-donating properties .
- Xantphos Pd G2 : Utilizes a xanthene-based ligand, creating a rigid, bulky structure that favors chelation but limits solubility in polar solvents .
- Catalytic Performance :
- Reaction Temperature : this compound achieves high yields (>90%) at room temperature, whereas Xantphos Pd G2 typically requires elevated temperatures (60–80°C) for comparable efficiency .
- Substrate Scope : Xantphos Pd G2 excels in aryl chloride couplings due to its steric bulk, while this compound is superior for electron-deficient substrates and aqueous reactions .
This compound vs. sSPhos Pd G2
- Ligand Modifications: sSPhos Pd G2: Incorporates a sulfonate group and dimethylamino substituents, enhancing water compatibility and stabilizing the palladium center during catalysis . this compound: Prioritizes amide-phosphine synergy, balancing electron donation and steric accessibility .
- Applications :
Performance Data Table
Key Research Findings
Room-Temperature Efficiency : this compound outperforms RuPhos Pd G3 and Xantphos Pd G2 in Suzuki-Miyaura reactions at 25°C, reducing energy consumption and side reactions .
Solvent Compatibility : Unlike Xantphos Pd G2, which requires toluene or dioxane, this compound operates effectively in water-THF mixtures, aligning with green chemistry goals .
Ligand Stability : The amide group in this compound prevents ligand oxidation, ensuring catalyst longevity compared to sSPhos Pd G2, which may degrade under prolonged heating .
Biological Activity
APhos Pd G2, also known as XPhos Palladium G2, is a second-generation palladium catalyst that plays a significant role in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This compound features a complex structure with a palladium center coordinated to a bidentate phosphine ligand, which enhances its catalytic efficiency and selectivity in organic synthesis.
- Molecular Formula : C28H38ClN2PPd
- CAS Number : 1310584-14-5
- Appearance : Turquoise to dark green powder
- Solubility : High solubility in common organic solvents
The structural modifications from first-generation to second-generation catalysts, such as the substitution of the phenethylamine backbone with a biphenyl-based ligand, enhance the catalyst's performance under milder conditions. This allows for the generation of active palladium(0) species using weak bases like phosphates or carbonates, making it particularly effective for sensitive substrates .
This compound operates primarily through the following mechanisms:
- Oxidative Addition : Aryl halides undergo oxidative addition to form an arylpalladium intermediate.
- Transmetalation : The arylpalladium species then reacts with boronic acids to form biaryl compounds.
- Reductive Elimination : Finally, the biaryl product is released, regenerating the active palladium catalyst.
This mechanism allows this compound to effectively mediate reactions involving bulky substrates without significant loss of activity or selectivity .
Biological Activity and Applications
The biological activity of this compound is primarily linked to its applications in synthetic organic chemistry rather than direct biological effects on living organisms. However, its ability to facilitate the formation of biaryl compounds can have implications in drug discovery and development, particularly in synthesizing pharmaceuticals that exhibit biological activity.
Case Studies
- Suzuki-Miyaura Coupling Reactions : Numerous studies have demonstrated the efficacy of this compound in Suzuki-Miyaura reactions, yielding high conversions and selectivity even with challenging substrates. For instance, a study reported successful coupling reactions at room temperature using only 1 mol% of this compound, achieving yields greater than 90% .
- Compatibility with Functional Groups : Research has shown that this compound can tolerate various functional groups during reactions, which is crucial for synthesizing complex molecules in medicinal chemistry .
Comparative Analysis
The following table summarizes the performance characteristics of this compound compared to other palladium catalysts:
| Catalyst | Generation | Solubility | Temperature Range | Yield (%) | Base Used |
|---|---|---|---|---|---|
| This compound | 2 | High | -40 °C to 80 °C | >90 | Phosphates/Carbonates |
| Pd G1 | 1 | Moderate | -40 °C to 80 °C | 70-85 | Amide Alkoxides |
| Pd G3 | 3 | Very High | -40 °C to 100 °C | >95 | Phosphates/Carbonates |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing APhos Pd G2, and how can researchers ensure reproducibility?
- Methodological Guidance :
- Begin with precursor preparation under inert conditions (e.g., Schlenk line) to prevent oxidation.
- Optimize reaction stoichiometry using molar ratios derived from palladium-ligand coordination studies (e.g., 1:2 Pd:ligand).
- Purify via column chromatography or recrystallization, monitoring purity with TLC or HPLC .
- Document all steps rigorously, including solvent choice, temperature, and reaction time, to enable replication .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?
- Methodological Guidance :
- XRD : Confirm crystal structure and ligand coordination geometry; prioritize peaks corresponding to Pd-P bond lengths (typically 2.2–2.4 Å) .
- NMR : Use NMR to assess ligand binding efficiency and NMR for organic ligand integrity.
- XPS : Validate oxidation states of palladium (e.g., Pd(0) vs. Pd(II)) with binding energy ranges (e.g., 335–340 eV for Pd 3d) .
- Cross-validate data across techniques to minimize instrumental bias .
Q. How should researchers design a controlled experiment to evaluate this compound’s catalytic efficiency?
- Methodological Guidance :
- Define control groups: Compare catalytic activity against commercial Pd catalysts (e.g., Pd/C) under identical conditions (solvent, temperature, substrate concentration).
- Measure turnover frequency (TOF) and turnover number (TON) using gas chromatography or UV-Vis spectroscopy.
- Replicate experiments ≥3 times to account for variability; use statistical tests (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions between XRD and NMR data when analyzing this compound’s structure?
- Methodological Guidance :
- Scenario : XRD indicates a monodentate ligand, while NMR suggests dynamic ligand behavior.
- Approach :
Conduct variable-temperature NMR to detect ligand fluxionality.
Perform DFT calculations to model possible conformations and compare with XRD data.
Use EXAFS to probe local Pd coordination environments, complementing XRD .
Q. What statistical methods are optimal for analyzing catalytic activity data with high variability?
- Methodological Guidance :
- Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality.
- Use error propagation analysis for TOF/TON calculations, incorporating instrument precision (e.g., ±5% for GC).
- Report confidence intervals (95%) and effect sizes to contextualize practical significance over p-values .
Q. How can computational models predict this compound’s reaction mechanisms, and what validation steps are critical?
- Methodological Guidance :
- Modeling Steps :
Use DFT (e.g., B3LYP functional) to map potential energy surfaces for ligand-substrate interactions.
Compare simulated IR spectra with experimental data to validate transition states.
- Validation :
- Cross-check with kinetic isotope effects (KIE) experiments.
- Validate against in-situ XAFS data for real-time mechanistic insights .
Data Presentation and Integrity
Q. What criteria should guide the selection of raw data for inclusion in publications?
- Methodological Guidance :
- Include all data critical to the research question (e.g., catalytic cycles, spectroscopic peaks).
- Archive raw datasets (e.g., .cif for XRD, .dxf for NMR) in repositories like Zenodo.
- Use appendices for large datasets (e.g., full NMR spectra) to maintain readability .
Q. How should researchers address potential biases in catalytic activity studies?
- Methodological Guidance :
- Blind experiments: Assign sample codes to avoid confirmation bias during analysis.
- Pre-register hypotheses and analysis plans to mitigate post-hoc rationalization .
- Disclose all funding sources and instrumentation limitations in the methods section .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
